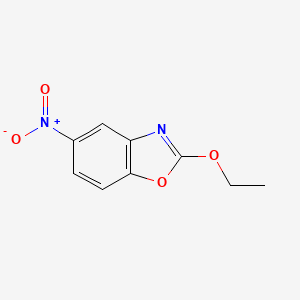

2-Ethoxy-5-nitro-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-5-nitro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C9H8N2O4 It is a derivative of benzoxazole, characterized by the presence of an ethoxy group at the 2-position and a nitro group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group in 2-cyclobutylnicotinic acid undergoes esterification to form esters. This is typically achieved using alcohols in the presence of acid catalysts or coupling reagents. For example:

-

Reagents : Thionyl chloride (SOCl₂), methanol, or ethanol.

-

Conditions : Reaction at reflux (60–80°C) for 4–8 hours.

-

Product : Methyl or ethyl 2-cyclobutylnicotinate.

The reaction mechanism involves initial conversion of the carboxylic acid to an acid chloride (using SOCl₂), followed by nucleophilic acyl substitution with an alcohol.

Amidation Reactions

The acid group can form amides when reacted with amines, a key step in pharmaceutical synthesis:

-

Reagents : Cycloalkylamines (e.g., cyclopentylamine), propylphosphonic anhydride (T3P).

-

Conditions : Stirred at 25°C for 10–14 hours under inert atmosphere .

-

Product : 2-Cyclobutylnicotinamide derivatives.

T3P acts as a coupling agent, activating the carboxylic acid for nucleophilic attack by the amine .

Halogenation Reactions

Electrophilic halogenation occurs at the pyridine ring. Chlorination has been documented in structurally similar compounds:

-

Reagents : Chlorine gas or chlorinating agents (e.g., POCl₃).

-

Conditions : Reaction at elevated temperatures (80–100°C) in anhydrous dichloromethane (DCM) .

-

Product : 2-Cyclobutyl-5-chloronicotinic acid or dichloro derivatives .

Halogenation typically targets the meta and para positions relative to the carboxylic acid group .

Cyclization Reactions

Under specific conditions, 2-cyclobutylnicotinic acid can undergo cyclization to form bicyclic structures:

-

Reagents : Phosphorus pentoxide (P₂O₅) or dehydrating agents.

-

Conditions : Heating under reflux in toluene (110–130°C).

-

Product : Cyclobutane-fused pyridine derivatives.

This reaction exploits the steric strain of the cyclobutyl group to drive ring closure.

Salt Formation

The carboxylic acid group reacts with bases to form salts, enhancing solubility for pharmaceutical formulations:

-

Reagents : Triethanolamine (TEA) or sodium hydroxide.

-

Conditions : Room temperature in aqueous or alcoholic solvents .

-

Product : Sodium 2-cyclobutylnicotinate or triethanolammonium salts .

Decarboxylation Reactions

Thermal decarboxylation removes the carboxylic acid group under high temperatures:

Mechanistic Insights

-

Esterification/Amidation : Activation of the carboxylic acid via T3P or SOCl₂ enables nucleophilic substitution .

-

Halogenation : Electrophilic aromatic substitution occurs preferentially at positions activated by the electron-withdrawing carboxylic acid group .

-

Cyclization : Strain in the cyclobutyl ring lowers the activation energy for ring closure.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Benzoxazole derivatives, including 2-ethoxy-5-nitro-1,3-benzoxazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit potent antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . For instance, a study showed that certain benzoxazole derivatives had minimum inhibitory concentrations (MIC) as low as 25 μg/mL against E. coli, suggesting their potential as new antimicrobial agents .

Anticancer Properties

The anticancer potential of benzoxazole derivatives has been extensively studied. In vitro assays have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 24.5 µM for a related benzoxazole compound against human colorectal carcinoma cells . The structure-activity relationship (SAR) studies indicate that modifications at the 2-position significantly influence the anticancer activity, making these compounds promising candidates for further development .

Anti-inflammatory Effects

Benzoxazole derivatives have also been investigated for their anti-inflammatory properties. The presence of the nitro group at the 5-position has been linked to enhanced anti-inflammatory activity in several studies . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Agricultural Applications

Pesticidal Activity

Recent research has highlighted the potential of benzoxazole derivatives in agricultural applications, particularly as agrochemicals. Compounds derived from benzoxazoles have shown promising results in controlling plant pathogens. For example, certain derivatives exhibited significant antibacterial activity against Xanthomonas oryzae, a pathogen responsible for rice blight . This positions this compound as a candidate for developing new pesticides.

Materials Science

Synthetic Intermediates

The compound serves as an important synthetic intermediate in organic chemistry. It can be transformed into various functionalized derivatives through nucleophilic substitutions or reductions of the nitro group . These transformations allow for the synthesis of compounds with tailored properties suitable for specific applications in pharmaceuticals and materials science.

Table: Summary of Biological Activities of Benzoxazole Derivatives

| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Antibacterial | This compound | Escherichia coli | 25 μg/mL |

| Anticancer | Related benzoxazole derivative | Human colorectal carcinoma (HCT116) | 24.5 µM |

| Anti-inflammatory | Various benzoxazole derivatives | In vitro models | Not specified |

| Pesticidal | Benzoxazole derivatives | Xanthomonas oryzae | Effective |

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-5-nitro-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-5-nitro-1,3-benzoxazole: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxy-5-chloro-1,3-benzoxazole: Contains a chloro group instead of a nitro group.

2-Ethoxy-5-amino-1,3-benzoxazole: Formed by the reduction of the nitro group to an amino group.

Uniqueness

2-Ethoxy-5-nitro-1,3-benzoxazole is unique due to the combination of its ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields .

Actividad Biológica

2-Ethoxy-5-nitro-1,3-benzoxazole is a compound of significant interest due to its diverse biological activities, particularly its potential antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current knowledge from various studies regarding its synthesis, biological mechanisms, and potential applications in medicine and industry.

The synthesis of this compound typically involves the condensation of 2-aminophenol with ethyl nitrite under acidic conditions. The reaction is facilitated by solvents such as ethanol and catalysts like sulfuric acid. This method yields a compound characterized by both an ethoxy and a nitro group, enhancing its reactivity and biological activity.

Key Chemical Reactions

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Reduction of the nitro group to an amino group | 2-Ethoxy-5-amino-1,3-benzoxazole |

| Reduction | Hydrolysis of the ethoxy group | 2-Hydroxy-5-nitro-1,3-benzoxazole |

| Substitution | Replacement of the nitro group with other functional groups | Various substituted benzoxazole derivatives |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been determined through broth dilution methods .

Example MIC Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

These findings suggest that the compound could serve as a potential therapeutic agent against infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, with specific activity noted against colorectal carcinoma (HCT116) cell lines .

IC50 Values in Cancer Cell Lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 24.5 |

| MCF-7 | 30.0 |

| A549 | 28.0 |

The compound's effectiveness compared to standard chemotherapeutics like 5-fluorouracil highlights its potential as a lead compound for further drug development.

The biological activity of this compound is largely attributed to its structural features:

- Nitro Group: This group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death in microorganisms.

- Ethoxy Group: Enhances lipophilicity, facilitating cellular uptake.

Case Studies

Several studies have explored the biological applications of benzoxazole derivatives similar to this compound:

- Antibacterial Activity Study: A series of benzoxazoles were synthesized and tested for antibacterial properties against E. coli and S. aureus. The most active compounds exhibited MIC values significantly lower than those of traditional antibiotics .

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects on various cancer cell lines using the Sulforhodamine B assay. Compounds similar to this compound showed promising results against resistant cancer types .

Propiedades

IUPAC Name |

2-ethoxy-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-14-9-10-7-5-6(11(12)13)3-4-8(7)15-9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAALTJALBYTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.